3-[(2,2,2-Trifluoroethoxy)methyl]aniline

Catalog No.
S2892823
CAS No.
117401-68-0
M.F
C9H10F3NO
M. Wt
205.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2,2,2-Trifluoroethoxy)methyl]aniline

CAS Number

117401-68-0

Product Name

3-[(2,2,2-Trifluoroethoxy)methyl]aniline

IUPAC Name

3-(2,2,2-trifluoroethoxymethyl)aniline

Molecular Formula

C9H10F3NO

Molecular Weight

205.18

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-5-7-2-1-3-8(13)4-7/h1-4H,5-6,13H2

InChI Key

IQNICUMDZICMBN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)COCC(F)(F)F

Solubility

not available

3-[(2,2,2-Trifluoroethoxy)methyl]aniline is an organic compound characterized by the molecular formula C8H8F3NOC_8H_8F_3NO. It appears as a white to light yellow crystalline powder and is recognized for its distinctive trifluoroethoxy group attached to the aniline structure. This compound is utilized in various fields including medicinal chemistry, materials science, and biological research due to its unique chemical properties and potential applications in drug development and industrial processes.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of nitro or quinone derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding amine derivatives.
  • Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reduction Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Nucleophiles: Various nucleophiles depending on desired products.

The biological activity of 3-[(2,2,2-Trifluoroethoxy)methyl]aniline has been a subject of research due to its potential pharmacological effects. The trifluoroethoxy group may enhance binding affinity to specific enzymes or receptors, influencing various biochemical pathways. This compound is explored for its therapeutic applications and may serve as a probe in enzyme-substrate interaction studies.

The synthesis of 3-[(2,2,2-Trifluoroethoxy)methyl]aniline typically involves the reaction of aniline with 2,2,2-trifluoroethanol. Common methods include:

  • Iron Porphyrin-Catalyzed N-Trifluoroethylation: This method utilizes 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.
  • Solvent Use: Reactions are often conducted in solvents such as toluene or dichloromethane under elevated temperatures to facilitate the process.

In industrial settings, production methods are scaled up for higher yields and purity through continuous flow reactors and advanced purification techniques like distillation and crystallization.

3-[(2,2,2-Trifluoroethoxy)methyl]aniline has diverse applications across various sectors:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: The compound is used to study the effects of trifluoroethoxy groups on biological systems.
  • Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
  • Industry: Employed in producing specialty chemicals and advanced materials with unique properties suited for coatings and adhesives .

Studies focusing on the interactions of 3-[(2,2,2-Trifluoroethoxy)methyl]aniline with biological targets are crucial for understanding its potential therapeutic applications. The fluorinated structure may enhance interactions with specific proteins or enzymes, leading to novel biological effects. Ongoing research aims to clarify these interactions and their implications in medicinal chemistry .

Several compounds share structural similarities with 3-[(2,2,2-Trifluoroethoxy)methyl]aniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehydeC10H10F3OC_{10}H_{10}F_3OContains a methoxy group instead of an amino group
4-(2,2,2-Trifluoroethoxy)anilineC8H8F3NOC_{8}H_{8}F_3NOLacks the methyl group on the nitrogen compared to target compound
3-(2,2,2-Trifluoroethoxy)phenolC8H8F3OC_{8}H_{8}F_3OFeatures a phenolic structure instead of an aniline structure

Uniqueness

The uniqueness of 3-[(2,2,2-Trifluoroethoxy)methyl]aniline lies in its specific trifluoroethoxy group attached to the aniline core. This arrangement imparts distinct chemical and physical properties that make it particularly valuable for specialized applications in research and industry compared to its isomers and related compounds .

XLogP3

1.6

Dates

Modify: 2023-08-17

Explore Compound Types